molecular formula C13H16O4 B8431743 Ethyl 2-hydroxy-3-methyl-4-phenyl-4-oxobutyrate

Ethyl 2-hydroxy-3-methyl-4-phenyl-4-oxobutyrate

Cat. No. B8431743
M. Wt: 236.26 g/mol
InChI Key: DIKSGAPSESPUGE-UHFFFAOYSA-N
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Procedure details

Name
CCOC(=O)C=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:11]([CH:12]=[O:13])(=[O:14])[O:15][CH2:16][CH3:17].[CH3:1][CH2:2][C:3](=[O:4])[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1>>[CH3:1][CH:2]([C:3](=[O:4])[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)[CH:12]([C:11](=[O:14])[O:15][CH2:16][CH3:17])[OH:13]

Inputs

Step One
Name
CCOC(=O)C=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)C=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCC(=O)c1ccccc1

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)C(O)C(C)C(=O)c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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